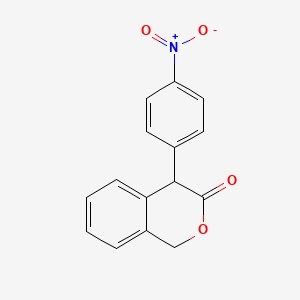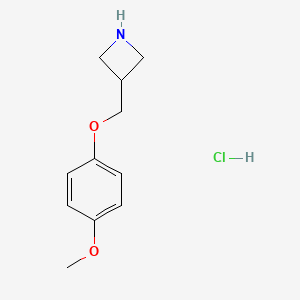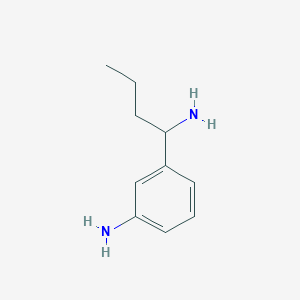![molecular formula C17H16Br3N3O4 B12066152 Propanedioic acid, 2-[[[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl]amino]methylene]-, 1,3-diethyl ester CAS No. 219793-86-9](/img/structure/B12066152.png)
Propanedioic acid, 2-[[[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl]amino]methylene]-, 1,3-diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedioic acid, 2-[[[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl]amino]methylene]-, 1,3-diethyl ester is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with tribromo groups, making it a subject of interest for researchers exploring its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedioic acid, 2-[[[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl]amino]methylene]-, 1,3-diethyl ester typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the tribromo groups.
Condensation Reaction: The brominated pyrazole is then reacted with 4-aminobenzaldehyde to form the Schiff base.
Esterification: Finally, the Schiff base is esterified with diethyl malonate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the Schiff base linkage, converting it into an amine.
Substitution: The bromine atoms on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Biologically, the compound has shown potential in various assays. Its pyrazole ring is known for its biological activity, including antimicrobial and anti-inflammatory properties .
Medicine
In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. The presence of the tribromo-pyrazole moiety is particularly interesting for drug development due to its potential interactions with biological targets.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects is primarily through interactions with biological macromolecules. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The tribromo groups may enhance these interactions by increasing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
Propanedioic acid, 2-[(4-hydroxy-3-methoxyphenyl)methylene]-, 1,3-diethyl ester: Similar in structure but lacks the tribromo-pyrazole moiety.
Propanedioic acid, phenyl-, diethyl ester: Another related compound, differing in the substitution pattern on the aromatic ring.
Uniqueness
The uniqueness of Propanedioic acid, 2-[[[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl]amino]methylene]-, 1,3-diethyl ester lies in its tribromo-pyrazole structure, which imparts distinct chemical and biological properties not found in its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
219793-86-9 |
|---|---|
Molecular Formula |
C17H16Br3N3O4 |
Molecular Weight |
566.0 g/mol |
IUPAC Name |
diethyl 2-[[4-(3,4,5-tribromopyrazol-1-yl)anilino]methylidene]propanedioate |
InChI |
InChI=1S/C17H16Br3N3O4/c1-3-26-16(24)12(17(25)27-4-2)9-21-10-5-7-11(8-6-10)23-15(20)13(18)14(19)22-23/h5-9,21H,3-4H2,1-2H3 |
InChI Key |
MHKRXOHASAVOJD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)N2C(=C(C(=N2)Br)Br)Br)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


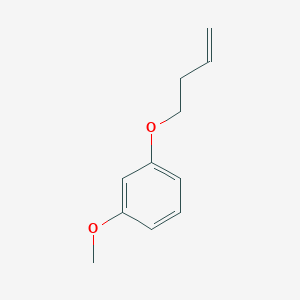

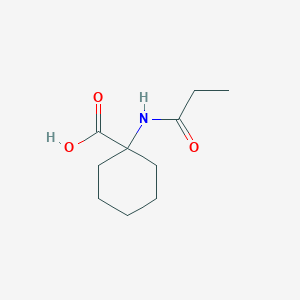
![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]propanoic acid](/img/structure/B12066101.png)

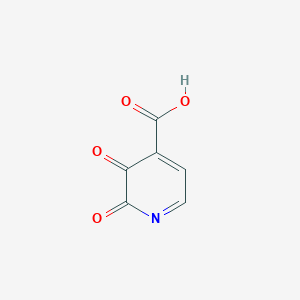
![(11-Amino-7-methoxy-12-methyl-10,13-dioxo-2,6-diazapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl)methyl carbamate](/img/structure/B12066112.png)



